Tetrafluorophthalimide

Descripción

Historical Context and Evolution of Fluorinated Phthalimides in Chemical Synthesis

Phthalimide (B116566) and its derivatives have a long-standing history in medicinal chemistry and organic synthesis, serving as crucial intermediates and pharmacophores in a wide array of applications. researchgate.netresearchgate.netjapsonline.com The introduction of fluorine atoms into the phthalimide structure marked a significant evolution, driven by the unique and often beneficial changes that fluorine imparts on molecular properties. nih.gov The development of fluorinating agents and methodologies has been a critical enabler in this progression, with N-F fluorinating agents becoming particularly useful due to their ease of handling and selectivity. beilstein-journals.org One of the key strategies in the development of phthalimide derivatives has been the incorporation of fluorine, as seen in compounds like the chirally stable α-fluoro-4-aminothalidomide, which demonstrated high potency as a TNF-α synthesis inhibitor. nih.gov This historical context underscores the logical progression towards the investigation of perfluorinated analogues like tetrafluorophthalimide.

Significance of Perfluorination in Chemical Compounds

Perfluorinated compounds (PFCs) are organofluorine compounds where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds. wikipedia.org This extensive fluorination leads to a host of unique properties, including high thermal stability, chemical inertness, and both hydrophobicity and oleophobicity (the ability to repel oil and fats). epa.govgreenpeace.to These characteristics are exploited in a wide range of industrial and consumer products, from non-stick cookware and waterproof fabrics to firefighting foams. epa.govpops.int

The strong carbon-fluorine bond, the most stable in organic chemistry, is responsible for the high stability of PFCs. epa.gov This stability, however, also contributes to their persistence in the environment, a significant concern for some classes of perfluorinated compounds. saicmknowledge.org In the context of medicinal chemistry and materials science, perfluorination can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity or novel material characteristics. The introduction of multiple fluorine atoms can influence molecular conformation and intermolecular interactions, such as hydrogen bonding capabilities. researchgate.net

Current Research Landscape of this compound

The current research landscape for this compound is vibrant and expanding, with significant efforts focused on its synthesis, reactivity, and application in various advanced fields.

The synthesis of this compound and its derivatives is a key area of ongoing research. Traditional methods often involve the condensation of tetrafluorophthalic anhydride (B1165640) with an appropriate amine. nih.gov However, researchers are continuously seeking more efficient and versatile synthetic routes.

One notable method involves a halogen-exchange fluorination reaction. This process can convert tri- and tetrahalophthalimides, where the aromatic ring is substituted with non-fluorine halogens, into the fully fluorinated tetrafluorophthalimides (B10784935). google.com This reaction is of considerable commercial importance as it is a crucial step in producing various widely used organic compounds. google.com The process often utilizes a metal fluoride (B91410) salt, such as potassium fluoride, and a solvent like dihydrocarbyl sulfoxide (B87167). google.com Innovations in this area have led to high-yield syntheses even without the use of a phase-transfer catalyst, achieving over 90% yield in some cases. google.com

Another approach involves the treatment of this compound with reagents like lithium diisopropylamide (LiNPr(i)2) or mixtures of triethylamine (B128534) and organometallic halides to generate the tetrafluorophthalimido anion, which can then be used in further reactions. researchgate.net

The following table summarizes some of the key synthetic approaches for this compound derivatives:

| Synthetic Approach | Reagents | Key Features |

| Condensation | Tetrafluorophthalic anhydride, primary amines | A direct and common method for forming the imide ring. nih.gov |

| Halogen-Exchange Fluorination | Tetrachlorophthalimides, alkali metal fluorides (e.g., KF) | High-yield conversion to tetrafluorophthalimides, commercially significant. google.com |

| Anion Formation | This compound, LiNPr(i)2 or NEt3/Me3ECl | Generates the reactive tetrafluorophthalimido anion for further functionalization. researchgate.net |

This compound exhibits unique reactivity that is being harnessed in a variety of organic transformations. Its electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution, a reaction pathway that is less favorable for its non-fluorinated counterpart. This enhanced reactivity allows for the synthesis of a diverse range of substituted phthalimide derivatives. researchgate.net

Recent research has demonstrated the unprecedented use of the phthalimide moiety, including its fluorinated derivatives, as a substitute for the carboxylic acid component in the Passerini reaction. acs.orgresearchgate.net This multicomponent reaction is a powerful tool for generating molecular diversity, and the inclusion of phthalimides opens up new avenues for creating complex molecular scaffolds. acs.orgresearchgate.net

Furthermore, this compound has been employed as a pro-nucleophile in organocatalytic Mitsunobu reactions. nottingham.ac.uk It has also been utilized as a novel ammonia (B1221849) equivalent in the asymmetric 1,4-addition to unsaturated ketones, catalyzed by a salen μ-oxo aluminum complex. acs.org This reaction proceeds in high yield and enantioselectivity, and the this compound group can be removed under mild conditions to yield the primary amine. acs.org Mechanistic studies suggest that these reactions often proceed through a dual activation mechanism. acs.org

The reactivity of this compound is also central to the development of novel photocatalytic systems. For instance, new photocatalysts have been designed to promote multi-electron transfer reactions under visible light, enabling transformations like the reduction of esters to alcohols. ims.ac.jp

The unique properties of this compound make it a valuable component in the design of advanced materials. The field of materials science is constantly seeking new compounds with tailored properties for a variety of applications, from electronics to energy storage. uibk.ac.atresearchgate.netthe-innovation.orgcranfield.ac.ukyale.edu

The incorporation of the this compound moiety can significantly influence the electronic and optical properties of materials. yale.edu For example, its strong electron-withdrawing nature can be utilized in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thermal stability conferred by perfluorination is also a highly desirable trait in materials designed for high-temperature applications. greenpeace.to

In the context of medicinal chemistry, the tetrafluorination of the phthalimide core has been shown to be essential for certain biological activities. For instance, in a study of barbituric acid derivatives, the tetrafluorophthalimido-barbituric acids displayed anti-angiogenic properties, while their non-fluorinated counterparts were inactive. researchgate.net This highlights the critical role that perfluorination can play in modulating the therapeutic potential of a molecule. Similarly, a this compound analog of thalidomide (B1683933), LASSBio-1439, has shown an in vitro anti-TNF-α effect comparable to thalidomide itself, further emphasizing the importance of the tetrafluorinated phthalimide nucleus for anti-inflammatory activity. acs.org

The following table highlights some of the advanced applications of this compound:

| Field | Application | Key Benefit of this compound |

| Medicinal Chemistry | Anti-angiogenic agents, Anti-inflammatory agents (e.g., TNF-α inhibitors) | Enhanced biological activity compared to non-fluorinated analogs. researchgate.netacs.org |

| Organic Electronics | Components in OLEDs and OPVs | Strong electron-withdrawing character and thermal stability. |

| Catalysis | Precursor for novel catalysts | Unique reactivity and electronic properties. acs.orgims.ac.jp |

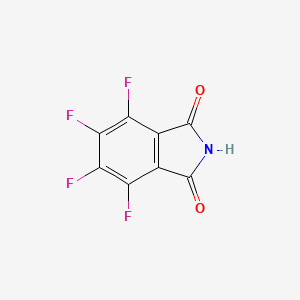

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5,6,7-tetrafluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHIOZHDNIONPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-11-9 | |

| Record name | TETRAFLUOROPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of Tetrafluorophthalimide and Its Derivatives

Classical and Modern Synthetic Routes to Tetrafluorophthalimide

The primary and most direct method for synthesizing N-substituted tetrafluorophthalimides (B10784935) involves the condensation of tetrafluorophthalic anhydride (B1165640) with primary amines. However, alternative pathways focusing on the synthesis of the tetrafluorophthalic acid or anhydride precursor have also been explored.

The reaction between tetrafluorophthalic anhydride and primary amines is a fundamental method for the formation of the this compound ring system. This reaction's efficiency and outcome are significantly influenced by the chosen reaction conditions.

The choice of solvent plays a pivotal role in the synthesis of tetrafluorophthalimides. Glacial acetic acid is a commonly employed solvent for the condensation of aminobarbituric acids with tetrafluorophthalic anhydride, typically under reflux conditions for a duration of 3 hours. nih.gov This method has proven effective for the synthesis of various 5-tetrafluorophthalimidobarbituric acids. nih.gov The increased reactivity of the fluorinated anhydride facilitates a more rapid cyclocondensation compared to its non-fluorinated counterpart. nih.gov

In some cases, particularly with amine hydrochlorides, a base such as triethylamine (B128534) is added to the reaction mixture in glacial acetic acid to facilitate the condensation. nih.gov Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been utilized, often at elevated temperatures around 153°C for 5 hours. nih.gov The selection of the solvent can be critical to avoid side reactions. For instance, when using acetic acid with non-fluorinated phthalic anhydride, undesired N-acetylated byproducts can form, a problem that is mitigated with the more reactive tetrafluorophthalic anhydride. nih.gov

Interactive Data Table: Solvent Effects on this compound Synthesis

| Solvent | Temperature | Time | Base | Observations |

| Glacial Acetic Acid | Reflux | 3 h | None or Triethylamine | Effective for aminobarbituric acids and their hydrochlorides. nih.gov |

| DMF | 153 °C | 5 h | Triethylamine | Suitable for certain condensations. nih.gov |

| DMSO | 153 °C | 5 h | Triethylamine | Used for specific substrates. nih.gov |

The initial interaction between tetrafluorophthalic anhydride and a primary amine can lead to the formation of an intermediate phthalamic acid. Under the reaction conditions, this intermediate typically undergoes cyclodehydration to yield the desired this compound. However, under certain conditions, particularly with changes in the reaction medium or work-up, the formation of ammonium (B1175870) tetrafluorophthalamates can be observed. While the direct synthesis of stable ammonium tetrafluorophthalamates from the condensation reaction is not the primary goal, understanding the potential for their formation is crucial for optimizing the synthesis of the target imides. The decarboxylation of these fluorine-activated phthalamic acids has been noted as an undesired side reaction in some purification processes. nih.gov

The synthesis of this compound is intrinsically linked to the availability of its precursors, namely tetrafluorophthalic acid and its anhydride.

Tetrafluorophthalic acid serves as a direct precursor to tetrafluorophthalic anhydride, which can then be used in condensation reactions. Tetrafluorophthalic acid can be synthesized through the hydrolysis of N-substituted tetrafluorophthalimides. google.com For example, refluxing tetrafluorophthalic anhydride with water for about an hour can yield tetrafluorophthalic acid as white crystals. google.com This process highlights the reversible nature of the anhydride formation and provides a route to the diacid when needed.

An important synthetic strategy involves the hydrolysis of N-substituted tetrafluorophthalimides to produce tetrafluorophthalic acid. google.com This method is part of a two-step process where an N-substituted tetrachlorophthalimide is first fluorinated to the corresponding N-substituted this compound, followed by hydrolysis. google.com

The hydrolysis step can be carried out under acidic conditions, for instance, by reacting N-methyl-tetrafluorophthalimide with a mixture of concentrated sulfuric acid, water, and acetic acid at 150°C for 6 hours. google.com Following the reaction, the resulting tetrafluorophthalic anhydride can be extracted with a solvent like toluene. google.com This anhydride can then be isolated or directly converted to tetrafluorophthalic acid by heating with water. google.com This approach is valuable as it allows for the production of tetrafluorophthalic acid from more readily available starting materials. google.com

Interactive Data Table: Synthesis of Tetrafluorophthalic Acid from N-Substituted Tetrafluorophthalimides

| N-Substituted this compound | Hydrolysis Conditions | Product |

| N-methyl-tetrafluorophthalimide | Conc. H₂SO₄, H₂O, Acetic Acid, 150°C, 6h | Tetrafluorophthalic anhydride google.com |

| N-ethyl-tetrafluorophthalimide | Conc. H₂SO₄, Acetic Acid, H₂O, 140-150°C, 5h | Tetrafluorophthalic anhydride google.com |

| Tetrafluorophthalic anhydride | H₂O, Reflux, 1h | Tetrafluorophthalic acid google.com |

Process Optimization and Green Chemistry Approaches in this compound Synthesis

The hydrolysis of the imide ring in N-substituted phthalimides is a fundamental transformation. In the case of N-methyl this compound, this reaction would yield tetrafluorophthalic acid and methylamine. While specific studies on the catalytic hydrolysis of N-methyl this compound are not extensively detailed in the available literature, the mechanism can be inferred from studies on similar compounds. The acid-catalyzed hydrolysis of phthalimide (B116566) analogues typically proceeds through an A-2 mechanism, which involves a rate-determining attack of water on the protonated substrate. researchgate.net This process breaks the amide bond to open the imide ring. The presence of the four electron-withdrawing fluorine atoms on the benzene (B151609) ring would significantly impact the electronic properties of the carbonyl carbons, likely influencing the reaction kinetics. Optimization of this process under green chemistry principles would involve exploring solid acid catalysts or enzyme-catalyzed hydrolysis to minimize the use of corrosive mineral acids and reduce waste.

Ultrasonic-assisted synthesis has emerged as a powerful green chemistry tool for preparing phthalimide derivatives, offering significant advantages over conventional heating methods. hhu.de The application of high-frequency sound waves accelerates chemical reactions through acoustic cavitation, leading to enhanced yields, substantially reduced reaction times, and milder reaction conditions. researchgate.net This method has been successfully employed for the synthesis of various phthalimide-based structures, including N-alkylated phthalimides and sulfonamide derivatives. mdpi.comresearchgate.net

The key benefits of using ultrasound include a dramatic decrease in energy consumption and the ability to conduct reactions in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions. hhu.demdpi.com For instance, the synthesis of naphthalimide derivatives under ultrasonic irradiation (35 kHz) in an aqueous medium was completed in minutes with yields exceeding 90%, whereas conventional reflux methods required several hours for lower yields. researchgate.net This efficiency highlights the potential of sonochemistry as a pivotal technique for the sustainable synthesis of this compound derivatives.

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis for Naphthalimide Derivatives

Data adapted from a study on the synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives, demonstrating the typical improvements seen with ultrasonic methods over conventional reflux. researchgate.net

Synthesis of Key this compound Derivatives

N-substituted tetrafluorophthalimides are key intermediates in medicinal chemistry. A primary synthetic route involves the condensation of tetrafluorophthalic anhydride with a primary amine. For example, N-substituted tetrafluorophthalimido barbituric acids have been synthesized by reacting tetrafluorophthalic anhydride with various 5-aminobarbituric acid hydrochlorides. nih.gov The reaction is effectively carried out in a suitable solvent like boiling dimethylformamide (DMF), often with the addition of a base such as triethylamine to neutralize hydrochloride salts. nih.gov

Another important derivative, 3,4,5,6-Tetrafluoro-N-methylphthalimide, can be prepared via halogen-exchange fluorination. google.com This process involves reacting N-methyltetrachlorophthalimide with a metal fluoride (B91410), such as potassium fluoride, in a sulfoxide solvent like dimethyl sulfoxide (DMSO). google.com This method can achieve high yields and purity, which is crucial as this compound serves as a key intermediate in the synthesis of fluoroquinolone antibiotics like Ofloxacin and Levofloxacin. google.com

Polyfluorinated benzamides and their precursors are valuable synthetic building blocks. These compounds can be generated from this compound derivatives through processes involving hydrolysis and decarboxylation. The initial step is the hydrolysis of the N-substituted this compound to open the imide ring, forming a tetrafluorophthalamic acid intermediate. Subsequent hydrolysis under more forcing conditions can yield tetrafluorophthalic acid.

Sulfonamide derivatives incorporating a phthalimide structure are of significant interest for their biological activities. The synthesis of such derivatives containing the this compound moiety can be achieved by reacting tetrafluorophthalic anhydride with a suitable sulfonamide-containing primary amine, such as sulfanilamide, or with sulfamide (B24259) itself. mdpi.com

An efficient and environmentally friendly approach for this synthesis utilizes ultrasonic irradiation under solvent-free conditions. mdpi.com In a typical procedure, a mixture of the phthalic anhydride (in this case, tetrafluorophthalic anhydride) and a sulfamide is sonicated in the presence of a base like triethylamine. This method is known to significantly accelerate the reaction, allowing for the formation of the N-sulfonylthis compound in high yield within minutes under mild conditions. mdpi.com This green methodology provides rapid access to these target compounds while minimizing solvent waste and energy usage.

This compound-Barbituric Acid Conjugates

The synthesis of conjugates combining this compound and barbituric acid moieties has been explored as a strategy for developing novel bioactive compounds. These efforts have led to the creation of various derivatives, with a focus on understanding the structure-activity relationships imparted by the tetrafluorinated phthalimide group in conjunction with the barbituric acid scaffold.

Research has detailed the synthesis of several 5-(tetrafluorophthalimido)barbituric acid derivatives. nih.gov The general synthetic approach involves the reaction of 5-aminobarbituric acid hydrochlorides or 5-aminobarbituric acids with tetrafluorophthalic anhydride. nih.gov

One established method involves stirring a mixture of a 5-aminobarbituric acid hydrochloride, tetrafluorophthalic anhydride, and triethylamine (Et3N) in glacial acetic acid (AcOH) under reflux for three hours. nih.gov Following the reaction, the solvent is evaporated, and the resulting residue is recrystallized to yield the desired 5-tetrafluorophthalimide product as colorless crystals. nih.gov

Alternatively, 5-(tetrafluorophthalimido)barbituric acids can be prepared from 5-aminobarbituric acids directly. nih.gov This procedure involves refluxing a mixture of the respective 5-aminobarbituric acid and tetrafluorophthalic anhydride in glacial acetic acid for three hours. nih.gov After cooling and evaporation of the solvent, the crude product is recrystallized from ethanol to afford the final conjugate. nih.gov

The structural confirmation of these conjugates has been achieved through techniques such as single-crystal X-ray analysis. For instance, the analysis of one such derivative revealed that the barbituric acid and the phthalimide moieties adopt a perpendicular orientation relative to each other. nih.gov

The following table summarizes the synthesis of a selection of this compound-Barbituric Acid Conjugates:

| Compound ID | Starting Material (5-Aminobarbituric Acid Derivative) | Reagents | Solvent | Reaction Time | Final Product |

| 14a-e | 5-aminobarbituric acid hydrochlorides (11a-e) | Tetrafluorophthalic anhydride, Et3N | Glacial AcOH | 3 hours | 5-(tetrafluorophthalimido)barbituric acids |

| 14f-k | 5-aminobarbituric acids (12f-k) | Tetrafluorophthalic anhydride | Glacial AcOH | 3 hours | 5-(tetrafluorophthalimido)barbituric acids |

Applications in Advanced Materials Science and Polymer Chemistry

Tetrafluorophthalimide as a Monomer and Building Block

The this compound moiety is a crucial component in the synthesis of high-performance polymers and functional organic materials. Its rigid structure and electron-withdrawing nature contribute to the desirable thermal, electronic, and physical properties of the resulting materials.

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess interconnected micropores of less than 2 nm in diameter, arising from an inefficient packing of their rigid and contorted polymer chains. These materials are notable for being processable from solution, a characteristic that distinguishes them from many other microporous materials. This compound derivatives are used as monomers in the synthesis of PIMs, contributing to their high free volume and surface areas.

A successful strategy for synthesizing PIMs involves the copolymerization of this compound-based monomers with bis-catechol monomers, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI). The polymerization proceeds via a double nucleophilic aromatic substitution reaction, where the hydroxyl groups of the bis-catechol displace the fluorine atoms on the this compound moiety, forming stable dibenzodioxin linkages.

This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a weak base, such as anhydrous potassium carbonate. The process involves stirring the mixture under a nitrogen atmosphere at a moderate temperature (e.g., 65 °C) for an extended period (e.g., 72 hours) to ensure high molecular weight polymer formation. The resulting polymers can then be precipitated, filtered, and purified.

The properties of this compound-based PIMs can be systematically tuned by modifying the N-substituent on the phthalimide (B116566) ring. Researchers have synthesized a series of N-aryl-tetrafluorophthalimide monomers with varying alkyl groups on the aryl ring to investigate their impact on the final polymer's characteristics.

The size and position of these alkyl substituents directly influence the physical properties of the polymers, including their solubility and microporosity. For instance, increasing the bulkiness of the alkyl groups can disrupt the packing of the polymer chains more effectively, leading to a higher Brunauer-Emmett-Teller (BET) surface area. A polymer synthesized with a diisopropylphenyl substituent (PIM-SBI-IM4) exhibited the highest surface area in one study, suggesting that the two isopropyl groups near the imide ring enhance the fractional free volume in the solid state. This structural modification allows for the rational design of PIMs with tailored properties for specific applications, such as gas separation membranes.

| Polymer ID | N-Aryl Substituent | BET Surface Area (m²/g) | 5% Weight Loss Temperature (°C) | Inherent Viscosity (dL/g) |

|---|---|---|---|---|

| PIM-SBI-IM2 | 2,6-dimethylphenyl | 471 | 549 | 1.36 |

| PIM-SBI-IM4 | 2,6-diisopropylphenyl | 661 | 537 | 1.21 |

The strong electron-withdrawing nature of the this compound core makes it a valuable component in the design of organic electronic materials. While specific examples of this compound being a direct precursor are still emerging, related halogenated phthalimides serve as key intermediates in the synthesis of organic electroluminescent materials. For instance, 4,5,6,7-tetrachloro-N-(2-fluorophenyl)phthalimide is recognized as a crucial intermediate for such applications scispace.com. The principles suggest that the electronic properties conferred by the fluorinated phthalimide unit can be harnessed in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The incorporation of the this compound unit is a key strategy in the design of various functional materials, most notably for gas separation membranes. The rigidity and contorted shapes of polymers derived from this compound lead to materials with high thermal stability and intrinsic microporosity. These characteristics are highly desirable for membranes used in separating gases like carbon dioxide from methane (B114726) or nitrogen. The fluorinated nature of these polymers also imparts chemical resistance. The ability to form robust, self-standing films from these polymers is another critical advantage for their application in membrane technology.

Synthesis of Polymers of Intrinsic Microporosity (PIMs)

Structural and Spectroscopic Characterization in Materials Research

The characterization of materials derived from this compound is essential to understand their structure-property relationships. A variety of analytical techniques are employed to confirm the chemical structure and physical properties of both the monomeric precursors and the final polymers.

Infrared (IR) spectroscopy is a fundamental tool for confirming the successful synthesis of this compound-based polymers. The presence of the imide group is clearly identified by two characteristic absorption bands corresponding to the asymmetrical and symmetrical carbonyl (C=O) stretching vibrations, which typically appear around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure of the monomers and the resulting polymers. In the ¹H NMR spectra of the polymers, the formation of long polymeric chains is indicated by the broadening of aromatic and aliphatic signals. This broadening occurs because protons in the same position on different repeating units may experience slightly different magnetic environments, leading to an overlap of signals.

Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers. This compound-based PIMs generally exhibit high thermal stability, with 5% weight loss due to thermal decomposition often occurring at temperatures well above 500°C.

The microporous nature of these materials is quantified using gas adsorption measurements, typically with nitrogen at 77 K. The resulting adsorption-desorption isotherms are used to calculate the BET surface area, which provides a measure of the material's porosity.

| Monomer ID | N-Aryl Substituent | IR (C=O stretch, cm⁻¹) | ¹H NMR (DMSO-d₆, δ, ppm) | ¹³C NMR (DMSO-d₆, δ, ppm) |

|---|---|---|---|---|

| IM2 | 2,6-dimethylphenyl | 1789, 1711 | 7.34 (t), 7.25 (t), 2.11 (s) | 162.4 (C=O), 136.7 (C-Ar), 129.7 (C-Ar), 128.7 (C-Ar), 128.4 (C-Ar), 113.8 (C-Ar), 17.4 (CH₃) |

| IM4 | 2,6-diisopropylphenyl | 1786, 1722 | 7.52 (t), 7.37 (d), 2.74 (hept.), 1.09 (d) | 162.4 (C=O), 147.1 (C-Ar), 130.6 (C-Ar), 125.6 (C-Ar), 124.1 (C-Ar), 113.5 (C-Ar), 28.4 (CH), 23.8 (CH₃) |

Infrared (IR) Spectroscopy for Imide Group Identification in Polymers

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a polymer. researchgate.net The imide group, central to the structure of this compound-based polymers, presents a distinct spectral fingerprint. The complete conversion of the poly(amic acid) precursor to the final polyimide can be confirmed by the appearance of characteristic imide absorption bands and the disappearance of amic acid bands. researchgate.net

Cyclic imides, such as those formed in polyimides, are particularly distinguishable. They typically exhibit two distinct carbonyl (C=O) stretching absorption bands resulting from symmetric and asymmetric vibrations. spectroscopyonline.com These bands are generally observed in the ranges of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹. spectroscopyonline.com For instance, in various polyimide films, these C=O stretching vibrations are noted around 1775-1780 cm⁻¹ (asymmetrical) and 1710-1722 cm⁻¹ (symmetrical). researchgate.netresearchgate.net

Another key absorption is the C-N stretching vibration of the imide ring, which typically appears around 1350-1382 cm⁻¹. researchgate.netosti.gov The bending of the C=O group in the imide ring can also be observed, often near 745 cm⁻¹. researchgate.net The presence of these characteristic peaks provides definitive evidence of the imide structure within the polymer backbone. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric C=O Stretch (Cyclic Imide) | 1790-1735 | spectroscopyonline.com |

| Symmetric C=O Stretch (Cyclic Imide) | 1750-1680 | spectroscopyonline.com |

| C-N Stretch | ~1350-1382 | researchgate.netosti.gov |

| C=O Bending | ~745 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Mechanistic Insights (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing atomic-level information on composition and connectivity. creative-biostructure.comnih.gov For polymers containing this compound, ¹⁹F and ¹³C NMR are particularly powerful.

¹⁹F NMR: The fluorine nucleus (¹⁹F) is highly advantageous for NMR studies due to its 100% natural abundance and high sensitivity. nih.gov Fluorine NMR offers a very large chemical shift range, which minimizes the probability of peak overlapping and provides high resolution for distinguishing between different fluorine environments within the polymer. jeolusa.com This makes ¹⁹F NMR an excellent technique for confirming the incorporation of the this compound moiety and for studying the effects of neighboring groups on the electronic environment of the fluorine atoms. nih.gov It is also a valuable tool for investigating reaction mechanisms and kinetics involving fluorinated compounds. nih.gov

¹³C NMR: While ¹H NMR is used to identify the composition and stereoregularity of polymers, ¹³C NMR provides detailed insights into the polymer backbone structure and monomer sequences. creative-biostructure.com In the context of this compound-based polymers, ¹³C NMR is crucial for verifying the carbon framework of the imide ring and the aromatic systems. The large coupling constants between ¹⁹F and ¹³C (up to 280 Hz) can complicate spectra but also provide valuable information about the proximity of these nuclei, aiding in unambiguous structural assignments. jeol.com

Together, these NMR techniques allow for comprehensive structural elucidation, confirmation of polymerization, and can provide insights into the sequence distribution in copolymers. nih.govresearchgate.net

| Nucleus | Key Advantages and Information Obtained | Reference |

|---|---|---|

| ¹⁹F | High sensitivity, 100% natural abundance, large chemical shift range. Used to confirm incorporation of fluorinated units and study electronic environments. | nih.govjeolusa.com |

| ¹³C | Provides detailed information on the polymer backbone and monomer sequencing. ¹⁹F-¹³C couplings confirm proximity of atoms. | creative-biostructure.comjeol.com |

X-ray Crystallography for Molecular Geometry and Conformational Analysis

Crystallographic studies of polyimide precursors and model compounds reveal important structural details that influence the properties of the final polymer. Analysis can reveal the planarity of the imide ring and the dihedral angles between the aromatic rings of the diamine and dianhydride components. These geometric parameters are critical as they influence how polymer chains pack in the solid state, which in turn affects properties like thermal stability, mechanical strength, and optical transparency. nih.gov For example, the introduction of bulky or kinked structures can disrupt close chain packing, leading to improved solubility and reduced color. researchgate.net

Advanced Polymer Research Incorporating this compound

The unique properties conferred by the this compound moiety make it a valuable component in the design of advanced polymers. Research in this area focuses on controlling the polymerization process to create novel materials for specialized applications.

Investigation of Polymerization Mechanisms and Kinetics

The synthesis of polyimides from this compound-containing monomers typically follows a step-growth polymerization mechanism. wikipedia.org The most common route is a two-step process. vt.edudakenchem.com First, a dianhydride and a diamine react in a polar aprotic solvent at room temperature to form a high-molecular-weight poly(amic acid) intermediate. vt.edu This precursor is soluble and can be processed into films or fibers. wikipedia.org The second step involves cyclization of the poly(amic acid) to the final, often insoluble and infusible, polyimide via thermal or chemical dehydration. vt.eduresearchgate.net

Understanding the kinetics of this process is crucial for controlling the molecular weight and properties of the final polymer. wikipedia.org The rate of polymerization can decrease as the reaction progresses due to the reduced concentration of reactive groups. fiveable.me In-situ spectroscopic techniques, such as IR and Raman spectroscopy, can be used to monitor the reaction in real-time, following the consumption of reactants and the formation of the poly(amic acid) and subsequently the imide ring. researchgate.net Achieving a high extent of reaction is necessary to obtain high molecular weight polymers, and this often requires the efficient removal of the condensation by-product, such as water. wikipedia.org

Design of Novel Polymeric Architectures

The functionality of monomers derived from this compound allows for their incorporation into a variety of complex polymeric architectures beyond simple linear chains. nih.gov The design of these architectures is driven by the need to tailor material properties for specific applications. For instance, the introduction of fluorine-containing groups like this compound can increase the fractional free volume within the polymer, which is advantageous for membrane applications. nih.gov

Controlled polymerization techniques can be employed to create well-defined structures such as block copolymers or branched polymers. nih.gov For example, reactive telechelic oligomers (short polymer chains with reactive end-groups) can be synthesized and then chain-extended to form higher molecular weight polymers. wikipedia.org This approach allows for the creation of materials with precisely controlled segment lengths and compositions, leading to tailored mechanical, thermal, and optical properties. researchgate.net By strategically combining rigid fluorinated imide segments with flexible segments, researchers can fine-tune properties like solubility, processability, and transparency. researchgate.netresearchgate.net

Applications in Membranes and Porous Materials

Polymers incorporating this compound are highly attractive for creating membranes and other porous materials. The rigidity of the imide backbone and the presence of bulky fluorinated groups disrupt efficient chain packing, leading to materials with intrinsic microporosity and high fractional free volume. nih.gov

These characteristics are particularly beneficial for membrane-based gas separation. nih.gov For instance, fluorinated polyimides are excellent candidates for CO₂/CH₄ separation, as the fluorine groups can increase the free volume and, consequently, the CO₂ permeability. researchgate.net

Furthermore, the introduction of fluorine imparts strong hydrophobicity to the polymer. This property is exploited in the development of membranes for oil-water separation. nih.gov Fluorinated polyimide nanofibrous membranes can be engineered to be superoleophilic (strong affinity for oil) and hydrophobic, allowing for the rapid and efficient removal of oils and organic solvents from water, which is critical for environmental remediation of oil spills. nih.govkaust.edu.sa Porous polyimide membranes can also be prepared via phase inversion processes for applications such as low-dielectric constant materials in microelectronics. mdpi.com

| Application Area | Key Polymer Property | Mechanism/Benefit | Reference |

|---|---|---|---|

| Gas Separation (e.g., CO₂/CH₄) | High Fractional Free Volume | Fluorine groups disrupt chain packing, increasing permeability for gases like CO₂. | researchgate.net |

| Oil-Water Separation | Hydrophobicity / Superoleophilicity | Fluorinated surface repels water while allowing oil to pass through, enabling efficient separation. | nih.govkaust.edu.sa |

| Low-Dielectric Materials | Porosity | Introducing air pockets (via phase inversion) into the polymer matrix lowers the overall dielectric constant. | mdpi.com |

Despite a comprehensive search for computational and theoretical studies focusing specifically on this compound, detailed research aligning with the requested outline is not available in the public domain. Studies detailing the frontier molecular orbital analysis, charge density distribution, molecular dynamics simulations, and specific mechanistic modeling for this compound could not be located.

The scientific literature contains computational studies on related compounds, such as other phthalimide derivatives or different fluorinated molecules. However, in adherence to the strict instruction to focus solely on this compound, the content for the specified detailed outline cannot be generated at this time. Information on analogous compounds would not be a scientifically accurate representation for this compound itself and is therefore excluded.

Further research or new publications in the field of computational chemistry would be required to provide the specific data needed to construct the requested article.

Interdisciplinary Research Perspectives

Bridging Organic Chemistry and Materials Science

Tetrafluorophthalimide serves as a critical link between fundamental organic synthesis and the applied field of materials science. The compound itself is a product of organic chemistry, with its synthesis and derivatization representing a core area of study nih.gov. However, the properties imparted by its tetrafluorinated ring make it a highly valuable building block for advanced materials rsc.org.

The presence of multiple fluorine atoms dramatically alters the electronic properties, stability, and intermolecular interactions of the phthalimide (B116566) system. These modifications are central to its utility in materials science. For instance, fluorinated compounds exhibit low surface energy, enhanced thermal stability, and unique hydrophobic and lipophobic characteristics researchgate.netrsc.org. These properties are directly leveraged in the creation of high-performance polymers. Research has demonstrated that this compound-based monomers can be polymerized to create materials of intrinsic microporosity (PIMs) rsc.org. These polymers possess carefully designed porous structures that make them suitable for applications such as gas separation membranes rsc.org.

The journey from a simple organic molecule to a functional material can be illustrated by the synthesis of these PIMs. The process begins with the organic synthesis of this compound monomers, which are then polymerized through reactions like double nucleophilic aromatic substitution rsc.org. The resulting polymers' physical and performance characteristics, such as thermal stability and gas permeability, are a direct consequence of the chemical properties of the initial this compound building block. This synergy, where the precise control offered by organic synthesis is used to design and create materials with specific, predictable functions, exemplifies the bridge between these two fields. Furthermore, the broader class of fluoropolymers, known for excellent insulation and chemical resistance, finds extensive use in electronics, wiring, and new energy applications like lithium-ion batteries and fuel cells samreal.com.

Impact on Sustainable Chemistry and Process Development

The synthesis and application of this compound are also becoming increasingly influential in the advancement of sustainable chemistry, often referred to as green chemistry. The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.com. Research into this compound synthesis provides clear examples of this trend in action.

Traditionally, the synthesis of polyimides and their fluorinated analogues has relied on toxic, high-boiling organic solvents mdpi.com. However, recent innovations have led to more environmentally benign synthetic routes. One significant advancement is the use of hydrothermal processes for synthesizing highly soluble fluorinated polyimides. This method uses water as the solvent, circumventing the need for toxic organic solvents entirely and representing a major step towards a "Green" and sustainable synthesis mdpi.com. Another clean synthesis method involves the use of high-temperature, high-pressure mixtures of water and ethanol (B145695) (HTHP-H2O/EtOH) as the solvent for producing phthalimide derivatives rsc.org. This approach is based on the condensation of an acid and an amine, affording pure crystalline products due to the unique dehydrating effect and solvation properties of the solvent mixture under these conditions rsc.org.

Process optimization also plays a crucial role in sustainability. For example, a patented process for producing tetrafluorophthalimides (B10784935) via a halogen-exchange reaction highlights a method that achieves high yields without the need for phase-transfer catalysts google.com. By omitting these catalysts, the process simplifies purification, reduces waste streams, and avoids potential contamination, which also facilitates the recycling of costly solvents google.com. These developments underscore a clear trajectory in the chemical industry: designing syntheses that are not only efficient and high-yielding but also inherently safer and more environmentally sustainable pharmtech.comchemistryworld.com.

Table 1: Comparison of Synthetic Methodologies for Phthalimides

| Methodology | Solvent System | Key Advantages | Contribution to Sustainability |

|---|---|---|---|

| Traditional Thermal Imidization | Toxic Organic Solvents (e.g., NMP, DMAc) | High degree of imidization | Low; relies on hazardous substances. |

| Halogen-Exchange Reaction | Dihydrocarbyl Sulfoxide (B87167) | High yield (>90%); avoids phase-transfer catalysts. | Moderate; improves process efficiency and reduces catalyst waste google.com. |

| HTHP-H2O/EtOH Synthesis | Water/Ethanol Mixture | Clean method, affords pure crystalline products. | High; utilizes greener, non-toxic solvents rsc.org. |

| Hydrothermal Synthesis | Water | "Green" synthesis, avoids all toxic organic solvents. | Very High; represents a significant shift to environmentally benign processes mdpi.com. |

Future Directions in this compound Research

The unique properties and growing importance of this compound in both academic and industrial contexts ensure a vibrant future for its research. Key areas of future development will likely focus on novel synthetic methods, advanced catalysis, and innovative applications in cutting-edge technologies.

Future research will continue to prioritize the development of more efficient, cost-effective, and sustainable methods for synthesizing this compound and its derivatives. Building on the success of hydrothermal and HTHP-H2O/EtOH techniques, the exploration of other unconventional solvent systems or even solvent-free reaction conditions is a probable avenue mdpi.comrsc.org. The goal is to further reduce the environmental impact of chemical production by minimizing waste, energy consumption, and the use of hazardous materials mdpi.com. The application of reusable catalysts, such as montmorillonite (B579905) clays (B1170129) which have been used for other phthalimide syntheses, could offer a pathway to milder reaction conditions and simplified work-up procedures, aligning with the principles of green chemistry jetir.org.

Catalysis is central to modern organic synthesis, and the development of new catalytic systems for this compound production is a key research frontier. While traditional methods may use stoichiometric reagents or basic catalysts, future work will likely focus on more sophisticated systems. This includes the use of earth-abundant metal catalysts (e.g., copper) or even metal-free organocatalysts, which are often less toxic, cheaper, and more environmentally friendly than their precious metal counterparts nih.gov. Research into phthalimide synthesis has already demonstrated the efficacy of various copper and nickel catalysts nih.gov. The ultimate goal is to develop highly active and selective catalysts that can operate under mild conditions with very low catalyst loadings, thereby maximizing efficiency and minimizing waste nih.gov.

The distinctive properties conferred by the tetrafluoro- moiety make this compound a prime candidate for use in a range of emerging technologies samreal.com. As the demand for advanced functional polymers grows, this compound will be explored as a key building block for materials with tailored properties scispace.com. Potential application areas include:

Energy Storage: The high thermal stability and specific electrochemical properties of fluorinated compounds are advantageous for components in next-generation batteries and fuel cells samreal.com.

Advanced Electronics: Fluorinated polyimides are known for their use as low-k dielectric materials, which are critical for the fabrication of advanced microelectronic devices scispace.com.

Specialty Membranes: Building on existing research, this compound-based polymers could be further optimized for highly selective and permeable membranes for gas separation, water purification, and other industrial processes rsc.org.

Smart Materials: As the field of polymer science evolves, there is a focus on developing materials with responsive properties chemistryviews.org. This compound could be incorporated into polymer systems that respond to external stimuli, opening up applications in sensors, actuators, and biomedical devices.

Table 2: Potential Future Applications of this compound

| Emerging Technology | Relevant Property of this compound | Potential Application |

|---|---|---|

| Advanced Electronics | Low dielectric constant, thermal stability | Insulating layers in microchips and flexible electronics scispace.com. |

| Energy Storage | Electrochemical stability, chemical resistance | Components in high-performance lithium-ion batteries and fuel cells samreal.com. |

| Gas Separation | Intrinsic microporosity in derived polymers | Membranes for carbon capture and hydrogen purification rsc.org. |

| Smart Materials | Modifiable chemical structure, environmental resistance | Building block for stimuli-responsive polymers used in sensors and actuators chemistryviews.org. |

Q & A

Q. What are the established synthetic protocols for tetrafluorophthalimide derivatives, and how can purity be ensured during preparation?

- Methodological Answer : this compound derivatives are synthesized via nucleophilic substitution reactions, often using tetrachloromonospirophosphazene intermediates and carbazolyldiamine in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography to isolate pure dispirophosphazenes . For purity validation, combine elemental analysis with high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound compounds?

- Methodological Answer : Use NMR to confirm fluorine substitution patterns, complemented by NMR and infrared (IR) spectroscopy for functional group analysis. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated for this compound derivatives like 14c and 15d , which revealed structural parallels to thalidomide .

Q. How should researchers design experiments to validate anti-angiogenic activity in this compound derivatives?

- Methodological Answer : Employ the HUVEC (human umbilical vein endothelial cell) tube formation assay at concentrations ≤12.5 µM, as shown for derivative 14k (93% inhibition) . Secondary validation in transgenic zebrafish models (e.g., fli1:EGFP embryos) quantifies intersomitic blood vessel reduction, while NCI60 screens assess broad-spectrum anticancer activity using Gl50 values (e.g., 2.21 µM for 14e ) .

Advanced Research Questions

Q. How can structural flexibility in this compound derivatives explain discrepancies in biological assay results?

- Methodological Answer : Derivatives like 15d exhibit conformational freedom due to a formal CO unit loss, which may adopt non-crystalline bioactive conformations during protein binding. Compare X-ray structures (e.g., 14c vs. 15d ) with molecular dynamics simulations to correlate flexibility with assay variability. For example, 15d ’s structural deviation in X-ray data aligns with its reduced anti-angiogenic efficacy compared to 14k .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data across tumor cell lines?

- Methodological Answer : Apply ANOVA or Tukey’s HSD test to compare Gl50 values (e.g., 14e vs. 14f ) across the NCI60 panel. Stratify data by tumor type to identify lineage-specific trends. For instance, 14e ’s superior HUVEC proliferation inhibition (vs. 15g ) highlights the need for cell-line-specific dose-response curves .

Q. How can researchers reconcile computational pKa predictions with experimental data for this compound?

- Methodological Answer : Address discrepancies using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. For example, this compound’s calculated pKa (5.3, SciFinder) vs. phthalimide’s experimental pKa (8.3) reflects fluorine’s electron-withdrawing effects. Validate via potentiometric titration in aqueous/organic solvent systems .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound-based inhibitors?

- Methodological Answer : Systematically vary substituents at the phthalimide nitrogen and barbiturate moieties. For example, 14k ’s anti-angiogenic potency is attributed to fluorine atoms and hydrogen-bonding interactions from the barbiturate substructure. Use surface plasmon resonance (SPR) to quantify binding affinities against targets like NFAT .

Q. How should researchers address challenges in reproducing synthetic yields for this compound derivatives?

- Methodological Answer : Document reaction conditions rigorously, including solvent purity, temperature gradients, and catalyst batch variability. For example, triethylammonium chloride byproduct removal via filtration impacts yield reproducibility in THF-based syntheses .

Data Contradiction & Validation

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Q. How can researchers ensure data integrity when reporting anti-leukemic activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.